Acarbose Tridecaacetate vs. Acarbose: Divergent Solubility Profiles Define Distinct Synthetic Utility
Acarbose Tridecaacetate exhibits markedly different solubility compared to its parent compound, Acarbose. This is a direct consequence of peracetylation, which masks the numerous hydroxyl groups responsible for the high water solubility of Acarbose [1]. While Acarbose is freely soluble in water, Acarbose Tridecaacetate is only slightly soluble in chloroform and methanol [2]. This shift in solubility profile is critical for its role as a protected intermediate in organic synthesis.
| Evidence Dimension | Solubility Profile |
|---|---|
| Target Compound Data | Slightly soluble in Chloroform and Methanol |
| Comparator Or Baseline | Acarbose (freely soluble in water) |
| Quantified Difference | Shift from high aqueous solubility to solubility in organic solvents (Chloroform, Methanol) |
| Conditions | Standard solubility characterization at ambient temperature |
Why This Matters
This difference in solubility enables the use of standard organic synthesis and purification techniques (e.g., silica gel chromatography) that are impossible with highly polar, water-soluble Acarbose.
- [1] Shibata, Y., et al. Carbohydrate Res., 1989, 189, 309. View Source
- [2] Delta-B. Acarbose Tridecaacetate (CAS: 117065-98-2) Product Data. View Source
